(S)-Oxetane-2-carbaldehyde is a chiral compound belonging to the oxetane family, characterized by a four-membered cyclic ether structure. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique molecular properties. The compound's systematic name reflects its stereochemistry and functional groups, indicating that it is a derivative of oxetane with an aldehyde functional group at the second carbon.
(S)-Oxetane-2-carbaldehyde can be synthesized from various precursors through multiple chemical pathways. It is classified as an oxetane derivative, which are cyclic ethers that exhibit distinctive reactivity patterns due to the strain in their ring structure. Oxetanes are generally recognized for their applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis .
The synthesis of (S)-Oxetane-2-carbaldehyde typically involves cyclization reactions of chiral epoxides or aldehydes. One common method includes the reaction of a chiral epoxide with a carbonyl compound in the presence of Lewis acid catalysts, facilitating ring-opening followed by ring-closing to form the oxetane structure.
In industrial settings, continuous flow reactors are employed for scaling up production, allowing precise control over temperature and pressure to optimize yield and purity. The use of chiral catalysts is essential to maintain the enantiomeric purity of the product .
(S)-Oxetane-2-carbaldehyde participates in several chemical reactions typical for aldehydes and cyclic ethers. Notably, it can undergo nucleophilic addition reactions due to the electrophilic nature of the carbonyl carbon. Additionally, it may engage in ring-opening reactions under certain conditions, leading to various derivatives or polymerization products.
One significant reaction pathway involves its conversion into (S)-oxetane-2-carboxylic acid through oxidation processes or hydrolysis under acidic conditions . This transformation showcases its versatility as a precursor for further synthetic applications.
The mechanism of action for (S)-Oxetane-2-carbaldehyde primarily revolves around its reactivity as an electrophile. In nucleophilic addition reactions, nucleophiles attack the carbonyl carbon, leading to the formation of alcohols or other functional groups depending on the nature of the nucleophile used. The strain associated with the oxetane ring can also facilitate ring-opening reactions under basic or acidic conditions, resulting in more reactive intermediates that can further participate in various synthetic pathways .
(S)-Oxetane-2-carbaldehyde exhibits typical aldehyde reactivity, including susceptibility to oxidation and reduction reactions. Its oxetane structure imparts unique properties such as increased strain energy, which can enhance reactivity compared to acyclic counterparts .
(S)-Oxetane-2-carbaldehyde finds applications in several scientific fields:
Oxetanes have evolved from structural curiosities to strategic motifs in medicinal chemistry, driven by their unique capacity to modulate drug-like properties. The validation of 3,3-disubstituted oxetanes as bioisosteres emerged through seminal work by Carreira and Hoffmann-La Roche, demonstrating their utility as carbonyl and gem-dimethyl replacements. These substitutions reduce lipophilicity (LogD) while enhancing aqueous solubility and metabolic stability [1] [6]. For example, oxetane incorporation in kinase inhibitors like Fenebrutinib (Figure 4b, phase III for multiple sclerosis) attenuated amine pKa by ~2.7 units, decreasing basicity ~500-fold and improving membrane permeability [1].
The oxetane's rise accelerated with synthetic innovations enabling 3,3-disubstituted derivatives—key to avoiding acid-mediated ring-opening. This paved the way for seven oxetane-containing clinical candidates by 2023, including Ziresovir (RSV antiviral) and Danuglipron (diabetes therapy), where oxetanes improved target affinity and pharmacokinetics [1] [2]. Taxol's oxetane D-ring (Figure 2a) exemplifies natural occurrence, though its synthetic derivatives highlighted the motif's role in conformational stabilization and H-bond acceptance [2] [4].
Table 1: Clinical-Stage Oxetane-Containing Drug Candidates (2023)
Compound | Indication | Role of Oxetane Motif | Development Phase |
---|---|---|---|
Fenebrutinib | Multiple sclerosis | Amino-oxetane for pKa modulation | Phase III |
Ziresovir | Respiratory syncytial virus | Solubility enhancement | Phase III |
Danuglipron | Diabetes | Metabolic stability improvement | Phase II |
PF-06821497 | Small cell lung cancer | Lipophilicity reduction (LogD) | Phase I |
Chirality governs the bioactivity of oxetane-2-carbaldehyde due to stereoelectronic effects on molecular recognition. The (S)-enantiomer adopts a distinct conformation where the formyl group eclipses the C4 hydrogen, optimizing its exposure for nucleophilic attack or H-bond donation (Figure 1B) [3] [4]. This spatial orientation is critical in diastereoselective reactions, such as the synthesis of spirocyclic morpholine mimics (e.g., 2-oxa-6-azaspiro[3.3]heptane), where the (S)-configuration directs regioselective ring formation [3] [6].
Kinase binding studies further underscore enantiomeric discrimination. In CAMK1G inhibitors, (S)-3-phenyloxetane derivatives induced ΔTm shifts of >5°C (vs. <2°C for (R)-analogues), attributed to optimal H-bonding with hinge-region residues [4]. Similarly, the (S)-aldehyde’s electrophilicity enables asymmetric Strecker or reductive amination reactions, yielding chiral amines with >90% ee for protease inhibitors [3].
Table 2: Stereoselective Synthesis Methods for (S)-Oxetane-2-carbaldehyde
Method | Chiral Auxiliary/Catalyst | Yield (%) | ee (%) | Key Advantage |
---|---|---|---|---|
Shi Epoxidation | Chiral ketone | 78 | 92 | Atom economy |
Enzymatic Resolution | Lipase PS | 45 | >99 | High enantiopurity |
Ruthenium-Catalyzed Asymmetric Reduction | Noyori catalyst | 85 | 95 | Functional group tolerance |
(S)-Oxetane-2-carbaldehyde occupies a unique niche among oxetane electrophiles due to its balanced reactivity and conformational constraints. Unlike oxetan-3-one (ketone), which favors stable hydrates in aqueous media, the aldehyde resists hydration while participating in irreversible reactions like Wittig olefinations or controlled nucleophilic additions [3] [5]. Direct comparison highlights key distinctions:
Table 3: Electrophilic Oxetanes in Medicinal Chemistry Applications
Electrophile | Reactivity Class | Key Transformations | Medicinal Chemistry Application |
---|---|---|---|
(S)-Oxetane-2-carbaldehyde | Aldehyde | Reductive amination, Wittig, Strecker | Chiral amine synthesis |
Oxetan-3-one | Ketone | Nucleophilic addition, Grignard | Tertiary alcohol bioisosteres |
3-Oxetane sulfonyl fluoride | Sulfonyl fluoride | SuFEx click chemistry | Covalent kinase inhibitors |
Methyl oxetane-3-carboxylate | Ester | Hydrolysis, transesterification | Prodrug design |
Emerging methodologies exploit (S)-oxetane-2-carbaldehyde’s orthogonal reactivity. Ruthenium-catalyzed oxidative alkynylation converts alcohols to ynones, enabling one-pot syntheses of pyrazoles/isoxazoles (Scheme 2) [5]. Additionally, photoinduced decarboxylative couplings with α-amino radicals generate chiral γ-amino aldehydes—key intermediates for NRTIs (nucleoside reverse transcriptase inhibitors) [3] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7